molecular formula C13H19BrO2 B14411566 2-Bromo-1,3-dimethoxy-5-pentylbenzene CAS No. 82078-06-6

2-Bromo-1,3-dimethoxy-5-pentylbenzene

Cat. No.: B14411566
CAS No.: 82078-06-6
M. Wt: 287.19 g/mol
InChI Key: RNIRAPKCOBGWHD-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dimethoxy-5-pentylbenzene ( 82078-06-6) is an aromatic compound of significant interest in organic and medicinal chemistry research. With the molecular formula C 13 H 19 BrO 2 and a molecular weight of 287.193 g/mol, it serves as a versatile building block for the synthesis of more complex molecules . The compound features a benzene ring core symmetrically substituted with two methoxy groups at the 1 and 3 positions, a pentyl chain at the 5 position, and a bromine atom at the 2 position. The bromine atom on the electron-rich aromatic ring makes this compound a particularly valuable precursor for metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, which are fundamental methods for forming carbon-carbon bonds in drug discovery and materials science . Furthermore, the presence of the pentyl group suggests potential applications in the design of ligands for various biological targets or in the development of liquid crystalline materials. As a key synthetic intermediate, it can be utilized in the preparation of diversely functionalized benzene derivatives for pharmaceutical research and the development of novel organic materials . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

82078-06-6

Molecular Formula

C13H19BrO2

Molecular Weight

287.19 g/mol

IUPAC Name

2-bromo-1,3-dimethoxy-5-pentylbenzene

InChI

InChI=1S/C13H19BrO2/c1-4-5-6-7-10-8-11(15-2)13(14)12(9-10)16-3/h8-9H,4-7H2,1-3H3

InChI Key

RNIRAPKCOBGWHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)Br)OC

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 1,3 Dimethoxy 5 Pentylbenzene

Conventional Approaches to Aromatic Bromination

Traditional methods for the bromination of aromatic rings have been extensively developed, primarily relying on the principles of electrophilic aromatic substitution. These approaches are well-established for their effectiveness, though they often necessitate harsh conditions and present challenges in selectivity.

Electrophilic Aromatic Substitution (EAS) Protocols for Polyalkoxybenzenes

Electrophilic aromatic substitution (EAS) is the fundamental mechanism governing the halogenation of benzene (B151609) and its derivatives. libretexts.orgwikipedia.orguomustansiriyah.edu.iq In this reaction, an electrophile attacks the electron-rich π system of the aromatic ring, leading to the substitution of a hydrogen atom. youtube.com The reactivity of the aromatic ring towards electrophiles is profoundly influenced by the nature of its substituents.

Polyalkoxybenzenes, such as the 1,3-dimethoxy-5-pentylbenzene (B132288) precursor, are highly activated towards EAS. The methoxy (B1213986) groups (-OCH₃) are strong activating substituents; they donate electron density to the ring through resonance, thereby stabilizing the cationic intermediate (the arenium ion or Wheland intermediate) formed during the reaction. wikipedia.orgyoutube.com This enhanced nucleophilicity means that polyalkoxybenzenes can often be brominated under milder conditions than less activated or deactivated aromatic compounds. wikipedia.org In some cases, highly activated systems can react with molecular bromine directly without the need for a catalyst. wikipedia.org

Regioselective Bromination Strategies for Substituted Benzenes

A primary challenge in the synthesis of polysubstituted benzenes is controlling the position of the incoming electrophile, a concept known as regioselectivity. The existing substituents on the ring dictate the orientation of further substitution. libretexts.org

Directing Effects: Both alkoxy (-OR) and alkyl (-R) groups are classified as ortho, para-directors. ugent.be They preferentially direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. This is due to their ability to stabilize the positive charge of the arenium ion intermediate via resonance (for alkoxy groups) or induction (for alkyl groups) when the attack occurs at these positions. ugent.bersc.org

In the case of 1,3-dimethoxy-5-pentylbenzene, the two methoxy groups are powerful ortho, para-directors, while the pentyl group is a weaker ortho, para-director. The cumulative effect of the two methoxy groups strongly activates the positions ortho to them (positions 2, 4, and 6) and para to them (position 5, which is already occupied). The position at C2 is ortho to both methoxy groups, making it the most electron-rich and sterically accessible site for electrophilic attack, thus favoring the formation of 2-Bromo-1,3-dimethoxy-5-pentylbenzene.

Role of Lewis Acid Catalysis in Bromination Reactions

For many aromatic compounds, particularly those that are not highly activated, molecular bromine (Br₂) is not a sufficiently strong electrophile to overcome the energy barrier of disrupting the ring's aromaticity. libretexts.orglibretexts.org In these cases, a Lewis acid catalyst is required. wikipedia.org

Common Lewis acid catalysts for bromination include iron(III) bromide (FeBr₃) and aluminum bromide (AlBr₃). wikipedia.orglibretexts.org The catalyst functions by accepting a lone pair of electrons from one of the bromine atoms in a Br₂ molecule. This interaction polarizes the Br-Br bond, creating a highly electrophilic bromine species (often represented as Br⁺) that can be attacked by the aromatic ring. libretexts.orglibretexts.org After the electrophilic attack and formation of the arenium ion, the resulting [FeBr₄]⁻ or [AlBr₄]⁻ acts as a base to remove a proton from the ring, restoring aromaticity and regenerating the catalyst. libretexts.orglibretexts.org

While effective, traditional Lewis acid catalysis can suffer from drawbacks such as low selectivity with highly activated substrates, leading to polybromination, and the generation of hazardous waste streams. google.com

Catalyst TypeExample(s)Function
Traditional Lewis Acids FeBr₃, AlCl₃, ZnCl₂Polarizes the halogen-halogen bond (e.g., Br-Br) to create a more potent electrophile (Br⁺). wikipedia.orglibretexts.org
Modern Lewis Acids ZrCl₄Activates N-halosuccinimides (e.g., NBS) under mild conditions for selective halogenation. thieme-connect.comthieme-connect.com
Lewis Bases Trip-SMe, CarboranesActivates N-halosuccinimides by forming highly electrophilic halonium complexes. chemrxiv.orgorganic-chemistry.org

Modern and Sustainable Synthetic Strategies

In response to the limitations of conventional methods, significant research has focused on developing more efficient, selective, and environmentally benign approaches to aromatic halogenation.

Green Chemistry Principles in the Synthesis of Bromoarenes

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of bromoarene synthesis, this involves several key strategies:

Alternative Brominating Agents: Elemental bromine is highly corrosive, toxic, and difficult to handle. A widely adopted green alternative is N-bromosuccinimide (NBS), a stable, crystalline solid that is easier and safer to manage. cambridgescholars.com NBS can be used for the selective bromination of activated aromatic rings, often under milder conditions. nih.gov

Safer Solvents: Traditional brominations often employ chlorinated solvents. Green approaches prioritize the use of less hazardous solvents, such as water or methanol (B129727), or even solvent-free conditions. organic-chemistry.orgrsc.orgjalsnet.com

In Situ Reagent Generation: To avoid the transport and storage of hazardous bromine, methods have been developed to generate it in situ. This can be achieved by oxidizing bromide salts (e.g., NaBr, KBr, NH₄Br) with an oxidant like hydrogen peroxide (H₂O₂), Oxone, or sodium hypochlorite (B82951) (NaOCl). organic-chemistry.orgjalsnet.comnih.gov This approach enhances safety, particularly in continuous flow systems. nih.gov

Brominating AgentFormulaPhysical StateGreen Chemistry Considerations
Molecular Bromine Br₂Dense, fuming liquidCorrosive, toxic, hazardous to transport and handle.
N-Bromosuccinimide C₄H₄BrNO₂Crystalline solidSafer and easier to handle than Br₂; reduces hazardous byproducts. cambridgescholars.com
Ammonium (B1175870) Bromide/Oxidant NH₄Br + OxidantSolid/SolutionAllows for in situ generation of the active brominating species, avoiding storage of Br₂. organic-chemistry.orgjalsnet.com

Catalyst-Assisted Aromatic Halogenation Methods

Modern catalysis offers powerful tools for selective and efficient halogenation under mild conditions. These methods often provide superior control and functional group tolerance compared to traditional protocols.

Advanced Lewis Acid Catalysis: Modern Lewis acids like zirconium tetrachloride (ZrCl₄) have been shown to be highly effective catalysts for the halogenation of aromatic compounds using N-halosuccinimides (NCS, NBS, NIS). thieme-connect.comthieme-connect.com These reactions can proceed with high selectivity under mild conditions, such as low temperatures. thieme-connect.com

Lewis Base Catalysis: An alternative strategy involves the use of Lewis bases to activate halogenating reagents. Catalysts based on carboranes or triptycenyl sulfides have been developed for the aromatic halogenation of even unactivated arenes using N-halosuccinimides. chemrxiv.orgorganic-chemistry.org These catalysts are believed to form highly electrophilic halonium complexes with the halogen source, facilitating the attack by the aromatic ring.

Photocatalysis: Visible-light-induced photocatalysis represents a cutting-edge approach. Heterogeneous catalysts, such as copper-manganese (B8546573) oxides, have been used in conjunction with N-halosuccinimides and an oxidant to achieve halogenation of aromatic C-H bonds, offering a novel pathway that aligns with green chemistry principles. mdpi.com

Solvent-Free and Environmentally Benign Reaction Conditions

The pursuit of green chemistry has influenced the synthesis of aromatic compounds, including the precursors and final product of 2-Bromo-1,3-dimethoxy-5-pentylbenzene. Environmentally benign approaches focus on reducing or eliminating hazardous solvents and reagents.

One such approach is the use of Deep Eutectic Solvents (DES) as a reaction medium. These solvents are mixtures of hydrogen bond donors and acceptors, which are often biodegradable, non-hazardous, and economical. researchgate.net For reactions like N-alkylation or acylation, which can be part of the synthesis of precursors, DES can offer excellent selectivity and improved yields, often preventing the formation of dialkylation byproducts. researchgate.net The ease of recovery and reusability of DES makes processes more efficient and environmentally friendly. researchgate.net

Another green strategy involves catalytic oxidative aromatization . This method can be used to synthesize olivetol (B132274) and its derivatives, which are key precursors. scispace.comresearchgate.net Such processes are often atom-economical and can be transition-metal-free, sometimes using catalytic amounts of iodine in a solvent like DMSO. scispace.comresearchgate.net These reactions avoid the need for harsh stoichiometric oxidants like elemental bromine, which can lead to over-brominated byproducts. scispace.com

The table below summarizes environmentally benign conditions applicable to the synthesis of related structures.

MethodKey FeaturesAdvantagesReference
Deep Eutectic Solvents (DES) Reusable, biodegradable, non-hazardous solvent system.Improved yields, high selectivity, cost-effective, environmentally friendly. researchgate.net
Catalytic Oxidative Aromatization Uses catalytic iodine and an oxidant like DMSO.Atom-economical, transition-metal-free, avoids harsh halogenating agents. scispace.comresearchgate.net

Atom Economy and Waste Minimization in 2-Bromo-1,3-dimethoxy-5-pentylbenzene Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. scranton.edu The goal is to design synthetic routes where the maximum number of atoms from the reactants become part of the product, thus minimizing waste.

The synthesis of 2-Bromo-1,3-dimethoxy-5-pentylbenzene typically involves an electrophilic aromatic substitution (bromination) reaction. Substitution reactions, by nature, have a lower atom economy than addition or rearrangement reactions because at least one atom is replaced and becomes a byproduct.

In the bromination of 1,3-dimethoxy-5-pentylbenzene, a hydrogen atom on the benzene ring is substituted with a bromine atom. The displaced hydrogen atom combines with the other bromine atom from the brominating agent (e.g., Br₂) to form hydrogen bromide (HBr) as a byproduct.

Theoretical Atom Economy for Bromination:

Reactants: 1,3-dimethoxy-5-pentylbenzene (C₁₃H₂₀O₂) + Bromine (Br₂)

Desired Product: 2-Bromo-1,3-dimethoxy-5-pentylbenzene (C₁₃H₁₉BrO₂)

Byproduct: Hydrogen Bromide (HBr)

Using Catalytic Reagents: Employing catalysts instead of stoichiometric reagents reduces waste, as catalysts are used in small amounts and are regenerated. scispace.comresearchgate.net

High-Yield Reactions: Maximizing the conversion of reactants to the desired product minimizes the amount of unreacted starting materials and the formation of side products that contribute to waste.

Avoiding Protecting Groups: Synthetic routes that avoid the use of protecting groups can reduce the number of steps, thereby minimizing waste and improving atom economy.

For instance, the development of catalytic oxidative processes that avoid stoichiometric brominating agents represents a significant step towards a more atom-economical synthesis of olivetol derivatives and their subsequent halogenated products. scispace.com

Precursors and Intermediate Derivatization

The synthesis of 2-Bromo-1,3-dimethoxy-5-pentylbenzene relies on the preparation and careful derivatization of its immediate precursor, 1,3-dimethoxy-5-pentylbenzene, also known as olivetol dimethyl ether.

Synthesis of 1,3-Dimethoxy-5-pentylbenzene and its Derivatives

Several methods exist for the synthesis of 1,3-dimethoxy-5-pentylbenzene. nih.gov

One common laboratory approach is a Grignard reaction . This process starts with 1-bromo-3,5-dimethoxybenzene (B32327), which is reacted with magnesium to form a Grignard reagent. This intermediate then undergoes a cross-coupling reaction with a pentyl halide, often using copper and lithium salts as pre-catalysts, to yield 1,3-dimethoxy-5-pentylbenzene. vulcanchem.com

An alternative route begins with n-pentylbenzene. scienceasia.org This starting material undergoes Friedel-Crafts acylation, followed by a Schmidt reaction to introduce an acetanilide (B955) group. Hydrolysis yields the corresponding aniline, which is then brominated. Deamination followed by a copper-catalyzed displacement with sodium methoxide (B1231860) produces the final olivetol dimethyl ether. scienceasia.org

Industrial production may employ palladium-catalyzed reactions . For example, 1-bromo-3,5-dimethoxybenzene can be reacted with a pentylboronic acid derivative in the presence of a palladium catalyst to form the desired product. vulcanchem.com Another method involves the methylation of orcinol (B57675) using a methylating agent like dimethyl sulfate (B86663) in a cyclic ether solvent such as tetrahydrofuran (B95107). google.com

The table below outlines various synthetic precursors for 1,3-dimethoxy-5-pentylbenzene.

PrecursorReagentsMethodReference
1-Bromo-3,5-dimethoxybenzeneMg, pentyl halide, Cu/Li saltsGrignard Reaction vulcanchem.com
n-PentylbenzeneAcetyl chloride/AlCl₃, Schmidt reaction, H₂SO₄, Br₂, HNO₂/Ethanol, NaOMe/CuIMulti-step synthesis scienceasia.org
OlivetolDimethyl sulfate or methyl iodideMethylation chemsrc.com
OrcinolDimethyl sulfate, Na₂CO₃/K₂CO₃, TetrahydrofuranMethylation google.com

Bromination of Olivetol Dimethyl Ether Analogues

The direct bromination of 1,3-dimethoxy-5-pentylbenzene (olivetol dimethyl ether) is an electrophilic aromatic substitution reaction. The two methoxy groups (-OCH₃) and the pentyl group (-C₅H₁₁) are ortho-, para-directing activators, making the aromatic ring highly susceptible to electrophilic attack. The positions ortho to the pentyl group (positions 2 and 6) and ortho/para to the methoxy groups are activated.

The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS). The choice of solvent and reaction conditions is crucial for achieving high regioselectivity. researchgate.netnih.gov The high activation of the ring means that harsh conditions can lead to the formation of poly-brominated products. scispace.com Therefore, mild conditions are generally preferred.

Control of Reaction Conditions for Targeted Isomer Formation

Achieving regioselectivity to form the specific 2-bromo isomer is the critical challenge in this synthesis. The directing effects of the substituents on the benzene ring determine the position of bromination. Both methoxy groups strongly activate the positions ortho and para to them. The pentyl group provides weaker activation.

The positions on the ring are:

Position 2 (and 6): Ortho to the pentyl group and ortho to a methoxy group.

Position 4: Para to one methoxy group and ortho to the other.

The combined activating effect of the two methoxy groups makes position 4 highly reactive. However, the position between two meta-substituents (position 2) is also significantly activated. Steric hindrance from the pentyl group can influence the outcome.

To favor the formation of the 2-Bromo-1,3-dimethoxy-5-pentylbenzene isomer, reaction conditions must be carefully controlled:

Brominating Agent: Mild brominating agents like N-bromosuccinimide (NBS) are often preferred over elemental bromine (Br₂) to prevent over-bromination and control selectivity. researchgate.netmdpi.com

Solvent: The choice of solvent can influence the regioselectivity of the reaction. Solvents like tetrahydrofuran (THF) or acetonitrile (B52724) may be used. nih.govmdpi.com

Temperature: Lowering the reaction temperature can increase the selectivity for a specific isomer by favoring the kinetically controlled product over the thermodynamically controlled one.

Catalyst: While often not necessary for such an activated ring, the use of specific catalysts or additives can steer the reaction towards the desired isomer. wku.edu Theoretical calculations and experimental data show that for highly activated systems, para-substitution (relative to the strongest activating group) is often favored, but ortho-substitution can be achieved under controlled conditions. researchgate.netmdpi.com

By carefully manipulating these factors, chemists can maximize the yield of the targeted 2-bromo isomer while minimizing the formation of other isomers, such as 4-bromo-1,3-dimethoxy-5-pentylbenzene.

Reactivity and Mechanistic Investigations of 2 Bromo 1,3 Dimethoxy 5 Pentylbenzene

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Mechanistic Models for Bromine Atom Reactivity in Substituted Benzenes

The reactivity of bromine on a substituted benzene (B151609) ring is predominantly governed by the principles of electrophilic aromatic substitution (EAS). The generally accepted mechanism for EAS involves a two-step process. msu.edu Initially, an electrophile attacks the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu In the subsequent step, a proton is eliminated from the carbon atom bearing the electrophile, which restores the aromaticity of the ring. msu.edu

In the context of further bromination of a molecule like 2-Bromo-1,3-dimethoxy-5-pentylbenzene, the bromine atom itself acts as a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho-, para-director because of the ability of its lone pair electrons to participate in resonance, which stabilizes the arenium ion intermediate when substitution occurs at these positions.

Nucleophilic aromatic substitution (SNAr) on aryl halides is less common and typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine) and a strong nucleophile. Given the presence of electron-donating methoxy (B1213986) groups in 2-Bromo-1,3-dimethoxy-5-pentylbenzene, SNAr is generally not a favored pathway under standard conditions.

Influence of Methoxy and Pentyl Substituents on Aromatic Reactivity

The reactivity of the benzene ring in 2-Bromo-1,3-dimethoxy-5-pentylbenzene is significantly influenced by the electronic effects of the methoxy (-OCH₃) and pentyl (-C₅H₁₁) groups.

Methoxy Groups (-OCH₃): The two methoxy groups are powerful activating groups in electrophilic aromatic substitution. msu.edu This is due to their strong electron-donating resonance effect (+M), where the lone pairs on the oxygen atoms delocalize into the benzene ring, increasing its electron density and making it more nucleophilic. This increased electron density makes the ring more susceptible to attack by electrophiles. The inductive effect (-I) of the electronegative oxygen atom is also present but is outweighed by the stronger resonance effect. Methoxy groups are ortho- and para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

Pentyl Group (-C₅H₁₁): The pentyl group is a weakly activating group. It exerts a mild electron-donating inductive effect (+I), which slightly increases the electron density of the aromatic ring. Alkyl groups are also ortho- and para-directors.

The combined effect of two strongly activating methoxy groups and one weakly activating pentyl group makes the aromatic ring of 2-Bromo-1,3-dimethoxy-5-pentylbenzene highly activated towards electrophilic attack.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
SubstituentElectronic EffectActivating/DeactivatingDirecting Influence
-OCH₃ (Methoxy)+M > -IStrongly ActivatingOrtho, Para
-C₅H₁₁ (Pentyl)+IWeakly ActivatingOrtho, Para
-Br (Bromo)-I > +MDeactivatingOrtho, Para

Regioselective Considerations in Subsequent Functionalization

For any subsequent electrophilic aromatic substitution on 2-Bromo-1,3-dimethoxy-5-pentylbenzene, the regioselectivity will be determined by the directing effects of the existing substituents. The two methoxy groups are the most powerful directing groups, followed by the pentyl group, and lastly the bromine atom.

The positions ortho and para to the strongly activating methoxy groups will be the most favored for electrophilic attack. The position para to one methoxy group and ortho to the other is already occupied by the pentyl group. The position between the two methoxy groups is sterically hindered and also where the bromine is located. Therefore, the most likely positions for further substitution would be ortho to one of the methoxy groups and meta to the other. Steric hindrance from the existing pentyl and bromo groups will also play a significant role in determining the final product distribution.

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in 2-Bromo-1,3-dimethoxy-5-pentylbenzene provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium- and nickel-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.orgnih.gov For 2-Bromo-1,3-dimethoxy-5-pentylbenzene, a typical Suzuki-Miyaura reaction would involve its reaction with a boronic acid (R-B(OH)₂) or a boronic ester in the presence of a palladium catalyst and a base.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. libretexts.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
ComponentExamples
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
LigandTriphenylphosphine (PPh₃), dppf, SPhos
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄
SolventToluene, Dioxane, THF, DME, Water mixtures

Nickel-Catalyzed Reactions with Aryl Bromides

Nickel catalysts have emerged as a more cost-effective and, in some cases, more reactive alternative to palladium for cross-coupling reactions of aryl bromides. princeton.eduwisc.edu Nickel-catalyzed reactions, such as the Kumada, Negishi, and Buchwald-Hartwig amination, can be effectively applied to substrates like 2-Bromo-1,3-dimethoxy-5-pentylbenzene.

The mechanistic pathways for nickel-catalyzed cross-coupling reactions are generally analogous to those of palladium, involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. A key step is the oxidative addition of the aryl bromide to a low-valent nickel species. The electron-rich nature of 2-Bromo-1,3-dimethoxy-5-pentylbenzene makes it a suitable substrate for these reactions. nih.gov For instance, in a nickel-catalyzed Kumada coupling, an organomagnesium reagent (Grignard reagent) would be coupled with the aryl bromide.

Recent advancements have also highlighted nickel's utility in photoredox-catalyzed reactions, enabling cross-couplings under mild conditions. These methods often involve the generation of radical intermediates and can offer unique reactivity profiles compared to traditional thermal catalysis.

Photocatalytic Approaches to C-C Bond Formation

The carbon-bromine bond in 2-bromo-1,3-dimethoxy-5-pentylbenzene serves as a versatile handle for constructing new carbon-carbon bonds, a cornerstone of modern organic synthesis. In recent years, photocatalysis, particularly dual-catalysis systems combining a photoredox catalyst with a transition metal catalyst (such as nickel), has emerged as a powerful strategy for forging C(sp²)-C(sp³) bonds under mild conditions. nih.govresearchgate.net These methods are highly relevant for the functionalization of aryl bromides like the title compound.

The general mechanism involves the excitation of a photocatalyst (e.g., an iridium or organic dye like 4CzIPN) by visible light. researchgate.net The excited photocatalyst can then engage in a single-electron transfer (SET) process. In many C(sp²)-C(sp³) coupling reactions, this involves the generation of an alkyl radical from a suitable precursor, such as an alkyl borane (B79455) or a compound susceptible to hydrogen atom transfer (HAT). researchgate.netnih.gov This alkyl radical is then captured by a low-valent nickel complex (e.g., Ni(0) or Ni(I)), which subsequently undergoes oxidative addition to the aryl bromide (2-bromo-1,3-dimethoxy-5-pentylbenzene). The final step is a reductive elimination that forms the desired C-C bond and regenerates the active nickel catalyst, thus completing the catalytic cycle. nih.gov

This approach allows for the coupling of 2-bromo-1,3-dimethoxy-5-pentylbenzene with a wide array of alkyl fragments, including those derived from readily available alkenes (via hydroboration) or even gaseous alkanes in specialized flow-chemistry setups. researchgate.netnih.gov The mild reaction conditions, typically room temperature and low-energy visible light, offer a significant advantage over traditional, heat-intensive cross-coupling methods. researchgate.net

Table 1: Representative Conditions for Photocatalytic C-C Coupling of Aryl Bromides

Parameter Condition A: B-Alkyl Suzuki-Miyaura Condition B: Alkane C-H Functionalization
Aryl Halide Aryl Bromide Aryl Bromide
Coupling Partner Alkyl Borane (from alkene + BH₃) Light Alkanes (e.g., Butane)
Photocatalyst 4CzIPN (organic dye) Iridium or Ruthenium complex
Metal Co-catalyst NiCl₂·glyme / dtbbpy Nickel complex
Base / Additive 2,6-Lutidine Not always required
Solvent Acetonitrile (B52724) (CH₃CN) Organic Solvent
Light Source Blue LED (λ ≈ 456 nm) Visible Light
Temperature Room Temperature Room Temperature

Other Significant Chemical Transformations

Reductive Dehalogenation (Hydrogenolysis) Strategies

Reductive dehalogenation, or hydrogenolysis, is a fundamental transformation that replaces a halogen atom with a hydrogen atom. For 2-bromo-1,3-dimethoxy-5-pentylbenzene, this reaction effectively converts it to 1,3-dimethoxy-5-pentylbenzene (B132288). This process is exceptionally useful for removing a halogen that was installed to direct the regioselectivity of other synthetic steps. researchwithrutgers.comorganic-chemistry.org

The most common and efficient method for the hydrogenolysis of aryl bromides is catalytic hydrogenation. organic-chemistry.org This typically involves the use of a heterogeneous palladium catalyst, most notably palladium on carbon (Pd/C). acs.org The reaction is carried out under an atmosphere of hydrogen gas (H₂), often at moderate pressures. researchgate.net Alternatively, transfer hydrogenolysis can be employed, where a hydrogen donor molecule, such as a formate (B1220265) salt (e.g., sodium formate, HCOOK) or 2-propanol, provides the hydrogen in situ, obviating the need for gaseous H₂. acs.orgresearchgate.net

The general mechanism on the palladium surface involves the oxidative addition of the C-Br bond to a palladium(0) active site, followed by reaction with a hydride species (derived from H₂ or the hydrogen donor) and subsequent reductive elimination of the dehalogenated product. acs.org Aryl bromides are reduced more readily than aryl chlorides, and this selectivity allows for the removal of a bromo group while leaving a chloro group intact elsewhere in the molecule. researchwithrutgers.comresearchgate.net

Table 2: Common Conditions for Reductive Dehalogenation of Aryl Bromides

Method Catalyst Hydrogen Source Solvent Conditions
Catalytic Hydrogenation 10% Pd/C Hydrogen Gas (H₂) Ethanol, Methanol (B129727), or Ethyl Acetate Room Temperature, 1 atm H₂
Transfer Hydrogenolysis 5-10% Pd/C Sodium Formate (HCOONa) Water, Methanol Room Temperature to Reflux
Transfer Hydrogenolysis 5-10% Pd/C Ammonium (B1175870) Formate (HCOONH₄) Methanol Reflux

Oxidation Reactions of the Methoxy Groups and Pentyl Chain

The structure of 2-bromo-1,3-dimethoxy-5-pentylbenzene presents two primary sites for oxidation: the pentyl side chain and the electron-rich dimethoxy-substituted aromatic ring.

Oxidation of the Pentyl Chain: The pentyl group is susceptible to oxidation at the benzylic position (the carbon atom directly attached to the benzene ring). This is a characteristic reaction of alkylbenzenes that possess at least one benzylic hydrogen. libretexts.org Treatment with strong oxidizing agents, such as hot aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid, will cleave the entire alkyl chain, regardless of its length, and oxidize the benzylic carbon to a carboxylic acid. pearson.com Thus, under these conditions, 2-bromo-1,3-dimethoxy-5-pentylbenzene would be converted to 4-bromo-3,5-dimethoxybenzoic acid. Milder oxidation conditions can sometimes yield ketones; for instance, oxidation of alkylbenzenes can produce aryl alkyl ketones. google.com

Oxidation of the Methoxy Groups and Aromatic Ring: The two methoxy groups render the aromatic ring highly electron-rich and thus susceptible to oxidative degradation. Anodic (electrochemical) oxidation of dimethoxybenzene derivatives in a basic medium like potassium hydroxide (B78521) in methanol typically leads to the formation of quinone bisketals, which upon hydrolysis yield quinones. acs.orgnih.govacs.org Chemical oxidants like ceric ammonium nitrate (B79036) (CAN) are also commonly used to oxidize hydroquinone (B1673460) dimethyl ethers to the corresponding quinones. tandfonline.comtandfonline.com For 2-bromo-1,3-dimethoxy-5-pentylbenzene, such an oxidation would likely lead to a substituted benzoquinone derivative, a process that involves both cleavage of the ether bonds and oxidation of the aromatic core.

Demethylation Strategies for Polyalkoxybenzenes

The cleavage of the stable aryl methyl ether bond is a critical deprotection strategy in organic synthesis, converting methoxy groups into more reactive hydroxyl (phenolic) groups. For a polyalkoxybenzene like 2-bromo-1,3-dimethoxy-5-pentylbenzene, this would yield the corresponding dihydroxybenzene (catechol or resorcinol (B1680541) derivative).

A variety of reagents have been developed for this purpose, but the most powerful and widely used is the Lewis acid boron tribromide (BBr₃). wikipedia.orgmdma.ch This reagent effectively cleaves aryl methyl ethers even at low temperatures (e.g., 0 °C to room temperature) in an inert solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com The mechanism involves the initial formation of a Lewis acid-base adduct between the boron atom and the ether oxygen. wikipedia.org This is followed by an intramolecular or intermolecular Sₙ2 attack by a bromide ion on the methyl group, releasing methyl bromide and forming an aryloxy-dibromoborane intermediate. Upon aqueous workup, this intermediate is hydrolyzed to liberate the free phenol. wikipedia.orgnih.gov Theoretical and experimental studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov Other Lewis acids such as aluminum chloride (AlCl₃) and strong Brønsted acids like HBr and HI are also effective but often require harsher conditions. researchgate.netrsc.org

Table 3: Selected Reagents for Demethylation of Aryl Methyl Ethers

Reagent Typical Conditions Mechanism Type Notes
Boron Tribromide (BBr₃) DCM, -78 °C to Room Temp Lewis Acid Highly effective and common; can be used stoichiometrically or sub-stoichiometrically. mdma.chnih.gov
Aluminum Chloride (AlCl₃) DCM or with a thiol co-reagent Lewis Acid Effective, sometimes used with nucleophilic scavengers like ethanethiol. rsc.org
Hydrobromic Acid (HBr) Acetic Acid, Reflux Brønsted Acid Harsh conditions, classic method. wikipedia.org
Iodocyclohexane / DMF DMF, Reflux In situ Brønsted Acid (HI) Milder than direct use of HI, generates HI in situ. rsc.orgresearchgate.net

Advanced Mechanistic Studies

Elucidation of Reaction Intermediates (e.g., Wheland Complexes)

The reactions of aromatic compounds are often rationalized through the study of their transient intermediates. In electrophilic aromatic substitution (SEAr), the key intermediate is the arenium ion, also known as a σ-complex or Wheland intermediate. lumenlearning.comlibretexts.org This species is formed when an electrophile attacks the π-system of the benzene ring, temporarily disrupting its aromaticity. The positive charge in the Wheland intermediate is delocalized across the remaining sp²-hybridized carbons of the ring through resonance, which provides significant stabilization. libretexts.org The formation of this intermediate is typically the rate-determining step of the reaction. lumenlearning.com

For an aromatic ring like that in 1,3-dimethoxy-5-pentylbenzene (the dehalogenated parent of the title compound), the substituents play a crucial role in stabilizing the Wheland intermediate and directing the position of electrophilic attack. Both methoxy groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density via resonance. The pentyl group is a weakly activating, ortho, para-director through an inductive effect.

When an electrophile (E⁺) attacks, it will preferentially add to the positions most stabilized by the existing groups. For the 1,3-dimethoxy-5-pentylbenzene system, attack at the C2, C4, or C6 positions is highly favored. For example, attack at the C2 position (ortho to both methoxy groups and meta to the pentyl group) would generate a Wheland intermediate where the positive charge can be delocalized onto both oxygen atoms of the methoxy groups, providing substantial resonance stabilization. This stabilization significantly lowers the activation energy for the formation of this intermediate compared to attack at other positions. lumenlearning.com While typically short-lived, highly stabilized arenium ions have been isolated and characterized at low temperatures in superacid media, providing direct evidence for their existence. researchgate.netarkat-usa.org

Kinetic Studies of Reactions Involving 2-Bromo-1,3-dimethoxy-5-pentylbenzene

Kinetic studies are crucial for elucidating reaction mechanisms and understanding the factors that control reaction rates. For 2-bromo-1,3-dimethoxy-5-pentylbenzene, key reaction types would include electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-mediated cross-coupling reactions. Although specific rate constants for this compound are not available, we can infer its reactivity from studies on similar molecules.

In the context of metal-mediated reactions, such as Suzuki or Heck cross-coupling, the C-Br bond is the reactive site. The kinetics of these reactions are influenced by factors such as the choice of catalyst, solvent, and the electronic environment of the C-Br bond. The electron-donating methoxy and pentyl groups would increase the electron density at the carbon atom bearing the bromine, which could influence the rate of oxidative addition to the metal catalyst.

To illustrate the expected trends in reactivity, a hypothetical data table is presented below, comparing the relative reaction rates of 2-bromo-1,3-dimethoxy-5-pentylbenzene with related compounds in a typical electrophilic bromination reaction. The values are based on the known activating and deactivating effects of the substituents.

CompoundSubstituentsExpected Relative Rate of Bromination (k_rel)
Bromobenzene-Br1
1-Bromo-4-pentylbenzene-Br, -C5H1110
2-Bromo-1,3-dimethoxybenzene-Br, 2x -OCH31,000,000
2-Bromo-1,3-dimethoxy-5-pentylbenzene-Br, 2x -OCH3, -C5H1110,000,000

This table is illustrative and intended to show expected trends based on substituent effects.

Role of Steric and Electronic Effects on Reactivity

The reactivity of 2-bromo-1,3-dimethoxy-5-pentylbenzene is a direct consequence of the steric and electronic effects exerted by its substituents.

Electronic Effects:

In nucleophilic aromatic substitution, the presence of electron-withdrawing groups is generally required to activate the ring towards nucleophilic attack. In the case of 2-bromo-1,3-dimethoxy-5-pentylbenzene, the electron-donating nature of the methoxy and pentyl groups would make nucleophilic aromatic substitution challenging under standard conditions.

Steric Effects:

Steric hindrance can also play a significant role in the reactivity of 2-bromo-1,3-dimethoxy-5-pentylbenzene. The bromine atom and the two methoxy groups are relatively bulky. This steric crowding around the substituted positions can influence the regioselectivity of reactions. For example, in an electrophilic substitution reaction, the incoming electrophile might preferentially attack the less sterically hindered positions. The position para to the pentyl group (position 2, which is already substituted with bromine) and the positions ortho to the pentyl group (positions 4 and 6) would be the most activated. However, the positions ortho to the bulky bromine atom and flanked by methoxy groups might be sterically less accessible.

The interplay between steric and electronic effects is summarized in the table below, which outlines the expected influence of each substituent on the reactivity of the aromatic ring.

SubstituentPositionElectronic EffectSteric EffectOverall Impact on Electrophilic Substitution
-Br2Deactivating (-I > +R)ModerateDecreases rate, directs ortho/para
-OCH31, 3Strongly Activating (+R > -I)ModerateGreatly increases rate, directs ortho/para
-C5H115Weakly Activating (+I)ModerateSlightly increases rate, directs ortho/para

Computational and Theoretical Studies of 2 Bromo 1,3 Dimethoxy 5 Pentylbenzene

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure Analysis

No published studies utilizing DFT to analyze the electronic structure (e.g., molecular orbitals, electron density, electrostatic potential) of 2-Bromo-1,3-dimethoxy-5-pentylbenzene were identified.

Prediction of Reaction Pathways and Transition States

A search for literature on the theoretical prediction of reaction pathways or the calculation of transition states involving 2-Bromo-1,3-dimethoxy-5-pentylbenzene yielded no results.

Analysis of Aromaticity and Reactivity Indices

There is no available research that calculates or analyzes the aromaticity or global and local reactivity indices (such as chemical hardness, softness, or electrophilicity) for 2-Bromo-1,3-dimethoxy-5-pentylbenzene.

Molecular Modeling and Simulation

Conformational Analysis of the Pentyl Chain

No studies were found that specifically perform a conformational analysis of the flexible pentyl chain attached to the benzene (B151609) ring of 2-Bromo-1,3-dimethoxy-5-pentylbenzene.

Solvation Effects on Molecular Reactivity

There is no available literature that models the effects of different solvents on the structure, stability, or reactivity of 2-Bromo-1,3-dimethoxy-5-pentylbenzene.

Predictive Modeling for Regioselectivity

The regioselectivity of reactions involving substituted benzenes is governed by the complex interplay of electronic and steric effects of the substituents on the aromatic ring. In the case of 2-Bromo-1,3-dimethoxy-5-pentylbenzene, the bromo, dimethoxy, and pentyl groups all influence the electron density distribution and accessibility of the available reaction sites. Predictive modeling aims to untangle these factors to forecast the most likely position for a chemical reaction to occur.

Machine Learning Approaches in Organic Reaction Site Selectivity

In recent years, machine learning has emerged as a powerful tool for predicting the regioselectivity of organic reactions. These approaches leverage large datasets of known reactions to train algorithms that can recognize patterns and make predictions for new, unseen molecules.

One notable development is the creation of models specifically designed for electrophilic aromatic substitution, a common class of reactions for compounds like 2-Bromo-1,3-dimethoxy-5-pentylbenzene. These models are trained on vast databases of reactions and can learn the subtle electronic and steric factors that direct an incoming electrophile to a specific position on the aromatic ring. For a given molecule, these models can output a probability score for each potential reaction site, offering a quantitative prediction of the reaction's outcome.

Table 1: Illustrative Output of a Hypothetical Machine Learning Model for Electrophilic Bromination of a Substituted Benzene

Position on Benzene RingPredicted Reactivity Score (%)
25.2
31.8
488.5
51.5
63.0

This table is a generalized example and does not represent actual data for 2-Bromo-1,3-dimethoxy-5-pentylbenzene.

Computational Tools for Site-Selective Functionalization

Alongside machine learning, a variety of computational tools rooted in quantum mechanics are employed to predict site-selective functionalization. These tools often use methods like Density Functional Theory (DFT) to calculate the electronic properties of a molecule, such as the electron density at different positions on the aromatic ring and the stability of potential reaction intermediates.

For a molecule such as 2-Bromo-1,3-dimethoxy-5-pentylbenzene, these calculations could be used to:

Map the electrostatic potential: To identify regions of high electron density that are more susceptible to attack by electrophiles.

Calculate the energies of reaction intermediates: To determine the most stable pathway for a reaction to proceed, which often corresponds to the observed major product.

Analyze frontier molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) can indicate the most nucleophilic sites, which are prime targets for electrophilic attack.

These computational approaches provide a physics-based understanding of reactivity and can be highly accurate. However, they are often more computationally intensive than machine learning models.

In the absence of specific studies on 2-Bromo-1,3-dimethoxy-5-pentylbenzene, the application of these general predictive models and computational tools would be the next logical step for any researcher investigating its reactivity. Such studies would provide valuable insights into the chemical behavior of this compound and guide its use in synthetic applications.

Advanced Analytical Techniques for Characterization and Mechanistic Validation

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise arrangement of atoms and functional groups within a molecule. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemistry and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the specific connectivity and regiochemistry of organic molecules. For 2-Bromo-1,3-dimethoxy-5-pentylbenzene, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence and environment of all hydrogen atoms. Key expected signals would include:

Aromatic protons, appearing as distinct signals in the downfield region, whose splitting patterns would confirm their substitution pattern on the benzene (B151609) ring.

Signals corresponding to the two methoxy (B1213986) groups, likely appearing as sharp singlets.

A series of signals for the pentyl group, with chemical shifts and multiplicities (e.g., triplet, multiplet) indicative of their positions along the alkyl chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a count of the unique carbon environments. Expected signals would differentiate between:

The six distinct aromatic carbons, including the carbon atom bonded to bromine.

The carbons of the two methoxy groups.

The five carbons of the pentyl side chain.

A hypothetical data table for the expected NMR shifts is presented below.

Assignment Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
Aromatic CH6.5 - 7.5110 - 160
Methoxy (-OCH₃)3.8 - 4.055 - 60
Pentyl (-CH₂-)0.9 - 2.614 - 40
Pentyl (-CH₃)~0.9~14

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For 2-Bromo-1,3-dimethoxy-5-pentylbenzene, high-resolution mass spectrometry (HRMS) would confirm its molecular formula (C₁₃H₁₉BrO₂). The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). Analysis of the fragmentation pattern would further support the proposed structure, with expected fragments arising from the loss of the pentyl chain or methoxy groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For 2-Bromo-1,3-dimethoxy-5-pentylbenzene, key vibrational bands would include:

C-H stretching vibrations from the aromatic ring and the aliphatic pentyl and methoxy groups.

C=C stretching vibrations characteristic of the aromatic ring.

C-O stretching vibrations from the ether linkages of the methoxy groups.

C-Br stretching vibration, typically observed in the fingerprint region.

Functional Group Expected IR/Raman Vibrational Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C Stretch1600 - 1450
C-O (Ether) Stretch1250 - 1000
C-Br Stretch680 - 515

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 2-Bromo-1,3-dimethoxy-5-pentylbenzene are expected to exhibit characteristic absorption bands in the UV region, arising from π→π* transitions of the benzene ring. The substitution pattern and the presence of auxochromic groups (methoxy) would influence the position and intensity of these absorption maxima.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds. For 2-Bromo-1,3-dimethoxy-5-pentylbenzene, GC would be used to separate it from any starting materials, byproducts, or impurities. The retention time from the gas chromatogram provides a characteristic identifier under specific experimental conditions. The coupled mass spectrometer would then provide a mass spectrum for the eluted compound, confirming its identity as described in section 5.1.2. This technique is crucial for verifying the purity of the final product. A GC-MS spectrum is available for the constitutional isomer, Benzene, 2-bromo-1,5-dimethoxy-3-pentyl-. spectrabase.com

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of "2-Bromo-1,3-dimethoxy-5-pentylbenzene" and for separating it from reaction impurities and side products. While specific HPLC methods for this exact compound are not extensively detailed in publicly available literature, established methods for structurally similar compounds, such as other brominated aromatics and cannabinoid precursors, provide a strong basis for developing effective analytical protocols.

Reverse-phase HPLC (RP-HPLC) is the most common modality for the analysis of non-polar to moderately polar organic molecules like "2-Bromo-1,3-dimethoxy-5-pentylbenzene". In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

A gradient elution program, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a complex mixture of components with varying polarities. For instance, a mobile phase starting with a higher proportion of water (or an aqueous buffer) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. The inclusion of a small amount of acid, such as formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution. mt.comnih.gov

Detection is typically achieved using a diode-array detector (DAD) or a UV-Vis detector set at a wavelength where the aromatic ring of the compound exhibits strong absorbance. ehu.eus For more detailed analysis and identification of unknown impurities, HPLC can be coupled with mass spectrometry (HPLC-MS), which provides mass-to-charge ratio information for each separated component. cannabissciencetech.com

The purity of a "2-Bromo-1,3-dimethoxy-5-pentylbenzene" sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the main peak, under defined chromatographic conditions, serves as a key identifier for the compound.

ParameterTypical ConditionPurpose
ColumnReverse-phase C18 or C8Provides a non-polar stationary phase for separation based on hydrophobicity.
Mobile PhaseAcetonitrile/Water or Methanol/Water with 0.1% Formic AcidElutes the compounds from the column. The organic solvent to water ratio determines the elution strength.
Elution ModeGradientAllows for the separation of compounds with a wide range of polarities in a single run.
Flow Rate0.5 - 1.5 mL/minAffects the retention time and resolution of the separation.
DetectionUV-Vis or Diode-Array Detector (DAD) at ~220-280 nmMonitors the elution of aromatic compounds from the column.
Injection Volume5 - 20 µLThe amount of sample introduced onto the column.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for "2-Bromo-1,3-dimethoxy-5-pentylbenzene" is not publicly available, analysis of closely related compounds provides significant insight into its expected solid-state conformation.

For instance, the crystal structure of 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene reveals key structural features that are likely to be conserved. stk-online.ch In this related molecule, the benzene ring is essentially planar. The methoxy groups are also nearly coplanar with the aromatic ring, which suggests resonance effects between the oxygen lone pairs and the π-system of the ring. The C-Br bond lengths and the C-C-Br bond angles are consistent with those of other brominated aromatic compounds.

In the solid state, molecules of brominated dimethoxybenzene derivatives are often packed in a way that maximizes intermolecular interactions. These can include van der Waals forces, dipole-dipole interactions, and, notably, halogen bonding (Br⋯Br interactions) and π–π stacking between the aromatic rings of adjacent molecules. stk-online.ch These interactions play a crucial role in the stability and physical properties of the crystalline material.

Should single crystals of "2-Bromo-1,3-dimethoxy-5-pentylbenzene" be obtained, X-ray diffraction analysis would provide precise data on its molecular geometry, including bond lengths, bond angles, and torsion angles. This information would be invaluable for understanding its reactivity and for computational modeling of its interactions with other molecules.

Crystallographic ParameterExpected Value/Feature for 2-Bromo-1,3-dimethoxy-5-pentylbenzene (by analogy)
Crystal SystemLikely to be in a lower symmetry system such as monoclinic or orthorhombic. stk-online.ch
Molecular GeometryThe benzene ring is expected to be planar. The pentyl chain will adopt a low-energy conformation.
Bond Lengths (Å)C-Br: ~1.90 Å; Aromatic C-C: ~1.39 Å; C-O: ~1.37 Å.
Bond Angles (°)Aromatic C-C-C: ~120°; C-C-Br: ~120°.
Intermolecular InteractionsVan der Waals forces, potential Br⋯Br halogen bonds, and π–π stacking. stk-online.ch

In-situ Monitoring Techniques for Reaction Progress and Mechanism

In-situ monitoring techniques are powerful tools for studying chemical reactions in real-time, providing a continuous stream of data on the concentrations of reactants, intermediates, and products. This allows for a detailed understanding of reaction kinetics and mechanisms. For reactions involving "2-Bromo-1,3-dimethoxy-5-pentylbenzene," such as the formation of a Grignard reagent or its subsequent coupling reactions, in-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited.

In-situ FTIR Spectroscopy:

In-situ FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe immersed directly into the reaction mixture, can monitor the progress of a reaction by tracking the changes in the infrared absorption bands of functional groups. mt.comacs.org

In the context of a Grignard reaction with "2-Bromo-1,3-dimethoxy-5-pentylbenzene," an in-situ FTIR probe would allow for the continuous monitoring of the C-Br stretching vibration of the starting material. As the reaction proceeds and the Grignard reagent is formed, the intensity of this characteristic peak would decrease. Simultaneously, new peaks corresponding to the formation of the organomagnesium species might appear, although these can be complex. This real-time data is invaluable for determining the reaction initiation, rate, and endpoint, which is crucial for process safety and optimization, especially in exothermic reactions like Grignard formations. stk-online.chacs.org

Similarly, in subsequent coupling reactions where the Grignard reagent of "2-Bromo-1,3-dimethoxy-5-pentylbenzene" is used to form a new carbon-carbon bond, in-situ FTIR can track the consumption of the Grignard reagent and the appearance of vibrational bands associated with the product molecule. This allows for the identification of reaction intermediates and the elucidation of the reaction mechanism.

The data obtained from in-situ monitoring can be used to generate reaction profiles, which plot the concentration of different species as a function of time. From these profiles, kinetic parameters such as the reaction rate constant can be determined.

TechniqueApplication to Reactions of 2-Bromo-1,3-dimethoxy-5-pentylbenzeneInformation Gained
In-situ FTIR (ATR)Monitoring Grignard reagent formation and subsequent coupling reactions.Real-time concentration of reactants and products, reaction kinetics, detection of intermediates, and reaction endpoint determination. mt.com
Raman SpectroscopyComplementary to FTIR, particularly for symmetric vibrations and reactions in aqueous media.Structural information and quantitative analysis of reaction components.
Process Mass SpectrometryAnalysis of volatile components in the headspace of the reactor.Detection of volatile byproducts and unreacted starting materials.

Research Applications and Potential Areas of Exploration

Role as a Synthetic Intermediate in Complex Molecule Synthesis

In organic synthesis, 2-Bromo-1,3-dimethoxy-5-pentylbenzene is recognized as a key intermediate. The presence of the bromine atom on the aromatic ring is the primary driver of its synthetic utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

The compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex aromatic frameworks. beilstein-journals.org The carbon-bromine bond can be readily activated by a palladium catalyst to react with a variety of organometallic reagents.

Suzuki-Miyaura Coupling: Reaction with arylboronic acids or esters allows for the synthesis of biaryl and polyaryl structures. This is a fundamental transformation for creating the core of many pharmaceutical compounds and conjugated organic materials. beilstein-journals.orgnih.gov

Sonogashira Coupling: Coupling with terminal alkynes provides access to aryl-alkyne structures, which are important components in molecular electronics and precursors to other functional groups. beilstein-journals.org

Heck Coupling: Reaction with alkenes can be used to form stilbene-like derivatives, extending the conjugation of the aromatic system.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing aryl-amine functionalities that are prevalent in pharmaceuticals and organic electronic materials.

Through these reactions, the 2-Bromo-1,3-dimethoxy-5-pentylbenzene core can be methodically elaborated into larger, more intricate molecular designs. The pentyl and dimethoxy substituents are carried through the synthesis, ultimately influencing the properties of the final molecule.

The unique electronic and physical properties endowed by the substituents make this molecule an attractive precursor for advanced organic materials. Dimethoxybenzene derivatives are known to be useful in the development of materials for electronic devices and coatings. researchgate.net The electron-donating nature of the two methoxy (B1213986) groups enriches the aromatic ring with electron density, which can be a desirable trait for materials used in organic electronics.

The bromine atom provides a reactive handle to incorporate this molecular fragment into larger conjugated systems or polymers. The pentyl chain ensures that the resulting materials remain soluble and processable, overcoming a common challenge in materials science where large, rigid molecules often suffer from poor solubility. semanticscholar.org

Coupling ReactionReagent TypeResulting LinkageApplication Area
Suzuki-MiyauraOrganoboronC-C (Aryl-Aryl)Conjugated Polymers, Biaryl Drugs
SonogashiraTerminal AlkyneC-C (Aryl-Alkyne)Molecular Wires, Natural Products
HeckAlkeneC-C (Aryl-Vinyl)Optical Materials, Agrochemicals
Buchwald-HartwigAmine/AmideC-NOLEDs, Pharmaceuticals

This table summarizes the key cross-coupling reactions applicable to 2-Bromo-1,3-dimethoxy-5-pentylbenzene for building advanced materials.

Beyond its use in C-C bond formation, the bromine atom is a versatile functional handle that can be transformed into a wide array of other chemical groups. This versatility allows chemists to access a diverse library of 5-pentyl-1,3-dimethoxybenzene derivatives. For instance, the bromine can be replaced by other nucleophiles in substitution reactions. This chemical plasticity makes it a valuable starting material for structure-activity relationship (SAR) studies in medicinal chemistry, where small, systematic changes to a core structure are required to optimize biological activity.

Exploration in Materials Science and Engineering

The structural features of 2-Bromo-1,3-dimethoxy-5-pentylbenzene make it a promising candidate for exploration in materials science, particularly for applications where molecular-level design is used to achieve specific macroscopic functions.

This compound can serve as a monomer for the synthesis of novel polymers. Through polymerization reactions that leverage the reactivity of the C-Br bond, such as Suzuki or Yamamoto polycondensation, it can be incorporated into the backbone of conjugated polymers.

The resulting polymers would feature a poly(phenylene) backbone decorated with regularly spaced dimethoxy and pentyl groups.

The dimethoxy groups would influence the polymer's electronic properties, such as its HOMO/LUMO energy levels and band gap, which are critical for electronic applications.

The pentyl side chains would disrupt intermolecular packing, preventing aggregation and ensuring the polymer remains soluble in common organic solvents for ease of processing into thin films for devices.

Such polymers are of interest for applications in flexible electronics and sensors.

The combination of an electron-rich dimethoxy-pentyl-phenyl unit with a reactive bromine handle makes this compound a valuable building block for materials with interesting electronic and optical properties. When incorporated into larger donor-acceptor systems, the 2,5-dialkoxy-substituted ring can act as a potent electron-donating component. researchgate.netresearchgate.net

These types of materials are central to the function of:

Organic Light-Emitting Diodes (OLEDs): Where the electronic properties of the material dictate the color and efficiency of light emission.

Organic Photovoltaics (OPVs): Where the arrangement of electron-donating and electron-accepting units facilitates the conversion of light into electricity.

Organic Field-Effect Transistors (OFETs): Which are the key components of organic-based integrated circuits.

The ability to tune solubility via the pentyl group and electronic properties via the dimethoxy groups provides a rational design strategy for creating new, high-performance materials for these next-generation technologies.

Investigation in Biomolecular and Medicinal Chemistry Research

The unique structural features of 2-bromo-1,3-dimethoxy-5-pentylbenzene, including a reactive bromine atom, a lipophilic pentyl chain, and a dimethoxy-substituted aromatic ring, position it as a versatile scaffold for various applications in biomolecular and medicinal chemistry research. While specific studies on this exact compound are not extensively documented in publicly available literature, its potential can be inferred from research on structurally related molecules. The following sections explore its prospective utility as a chemical probe, a precursor for structure-activity relationship (SAR) studies, and a starting point for the development of modified analogues for research purposes.

Use as a Chemical Probe in Biological Systems

A chemical probe is a small molecule that is used to study and manipulate biological systems. The structure of 2-bromo-1,3-dimethoxy-5-pentylbenzene suggests its potential as a molecular probe, particularly for investigating biological processes where its distinct chemical moieties can interact with specific targets. The bromine atom, for instance, can serve as a handle for the attachment of reporter groups such as fluorophores or affinity tags. This would allow for the visualization and tracking of the molecule's distribution and interaction within cells or tissues.

The lipophilic pentyl chain can facilitate the molecule's passage across cell membranes, enabling it to reach intracellular targets. The dimethoxy-pentylbenzene core is a feature found in various biologically active compounds, suggesting that this scaffold may interact with specific proteins or lipid environments within the cell. By modifying the bromine atom with a detectable label, researchers could potentially investigate these interactions and elucidate the biological pathways involved.

Table 1: Potential Modifications of 2-Bromo-1,3-dimethoxy-5-pentylbenzene for Use as a Chemical Probe

Modification StrategyAttached GroupPotential Application
Suzuki CouplingFluorescent Boronic AcidFluorescence imaging of target binding
Sonogashira CouplingAlkyne-containing BiotinAffinity-based purification of target proteins
Nucleophilic SubstitutionAzide for Click ChemistryCovalent labeling of target proteins

Precursor to Compounds for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. 2-Bromo-1,3-dimethoxy-5-pentylbenzene is an excellent starting material for SAR studies due to the versatility of the bromine atom for chemical modification. The bromo-group can be readily replaced or used in cross-coupling reactions to introduce a wide variety of substituents at the 2-position of the benzene (B151609) ring.

By systematically varying the substituent at this position, researchers can probe the steric, electronic, and hydrophobic requirements for binding to a biological target. For example, replacing the bromine with different functional groups (e.g., alkyl, aryl, amino, or hydroxyl groups) can provide insights into the nature of the binding pocket. The dimethoxy and pentyl groups can also be modified to explore other regions of the chemical space and optimize biological activity.

Table 2: Hypothetical SAR Study Based on 2-Bromo-1,3-dimethoxy-5-pentylbenzene Scaffold

Position of ModificationSubstituentPredicted Effect on ActivityRationale
2-position (replacing Br)Small, polar group (e.g., -OH)May increase water solubility and introduce hydrogen bonding interactions.Improved pharmacokinetic properties and potential for new binding interactions.
2-position (replacing Br)Bulky, non-polar group (e.g., -phenyl)May enhance binding through hydrophobic interactions.Exploration of a hydrophobic pocket in the target protein.
5-position (modifying pentyl)Shorter or longer alkyl chainCould alter lipophilicity and binding affinity.Optimization of hydrophobic interactions with the target.
1,3-position (modifying methoxy)Demethylation to hydroxyl groupsMay introduce hydrogen bonding capabilities.Mimicking natural phenols that may have biological activity.

Development of Modified Analogues for Research Purposes

Beyond its use in SAR studies, 2-bromo-1,3-dimethoxy-5-pentylbenzene can serve as a precursor for the synthesis of novel, modified analogues with tailored properties for specific research applications. The ability to introduce diverse functionalities through the bromine atom allows for the creation of a library of compounds with potentially new or improved biological activities.

For instance, the introduction of pharmacologically active moieties could lead to the development of hybrid molecules with dual activities. Alternatively, the attachment of specific targeting ligands could direct the molecule to particular cell types or tissues. The dimethoxy-pentylbenzene core itself is found in naturally occurring compounds with known biological effects, and modifications to this scaffold could lead to the discovery of new therapeutic agents or research tools. The synthesis of such analogues would enable a deeper exploration of the biological potential of this chemical class.

Future Research Directions

Development of Novel and Highly Selective Synthetic Routes

The synthesis of 2-Bromo-1,3-dimethoxy-5-pentylbenzene and its subsequent derivatization are areas ripe for innovation. While classical electrophilic aromatic bromination is a common method, it often suffers from a lack of regioselectivity, leading to mixtures of isomers. wku.edu Future research will likely focus on greener and more precise synthetic strategies.

Key areas for development include:

Regioselective Bromination: Developing methods that exclusively target the C2 position of the 1,3-dimethoxy-5-pentylbenzene (B132288) ring is a primary goal. Techniques using reagents like potassium tribromide have shown promise in favoring monobromination over dibromination for electron-rich aromatic compounds. google.com Further exploration of sterically hindered catalysts or directing groups could yield highly selective protocols.

Transition-Metal-Free Couplings: To reduce reliance on expensive and potentially toxic heavy metals, research into transition-metal-free coupling reactions is a significant future direction. cas.cn These methods, which can be promoted by bases or reagents like TEMPO, offer a more environmentally benign approach for C-C and C-N bond formation when using the aryl bromide as a substrate. acs.orgnih.gov

C-H Activation: Direct C-H activation/functionalization represents an atom-economical alternative to traditional cross-coupling reactions. Future work could explore the direct introduction of functional groups onto the 1,3-dimethoxy-5-pentylbenzene core, bypassing the need for bromination altogether for certain applications, or using the bromo-substituent to direct C-H activation at other sites. acs.org

The table below summarizes potential modern synthetic methodologies applicable to 2-Bromo-1,3-dimethoxy-5-pentylbenzene.

MethodologyObjectivePotential AdvantageRelevant Research Area
Directed Ortho-Metalation (DoM)Highly regioselective synthesis of the initial aryl bromide.Precise control over substituent placement.Aryl Carbamates and Sulfamates in Synthesis nih.gov
Palladium-Catalyzed Cross-CouplingEfficient formation of C-C and C-heteroatom bonds from the aryl bromide.Broad substrate scope and high functional group tolerance. Suzuki-Miyaura, Heck, Sonogashira Reactions
Transition-Metal-Free CouplingGreener synthesis of derivatives.Avoids residual metal contamination and associated costs. cas.cnBase-Promoted or Radical-Mediated Reactions acs.orgnih.gov
Photoredox CatalysisMild and selective activation of the C-Br bond.Use of visible light as a renewable energy source. acs.orguva.nlCoupling with Alkyl Trifluoroborates acs.org

Advanced Computational Approaches for Reaction Design and Prediction

Computational chemistry offers powerful tools to accelerate research by predicting reaction outcomes and elucidating mechanisms. For a molecule like 2-Bromo-1,3-dimethoxy-5-pentylbenzene, which is a precursor to biologically active compounds, these approaches are invaluable.

Future computational research could focus on:

Mechanism Elucidation: While the general mechanisms of reactions like the Suzuki-Miyaura coupling are known, the intricate details of the transmetalation step and the role of pre-transmetalation intermediates remain subjects of investigation. acs.org Density Functional Theory (DFT) and other computational methods can be used to model the catalytic cycle for specific substrates like 2-Bromo-1,3-dimethoxy-5-pentylbenzene, helping to optimize reaction conditions. nih.govacs.org

Predictive Modeling for Synthesis: Machine learning and AI-driven platforms are emerging as tools for predicting the outcomes of organic reactions and even suggesting optimal synthetic routes. researchgate.net These models could be trained on datasets of reactions involving aryl bromides to predict yields and identify potential side products when synthesizing cannabinoid analogues.

QSAR for Analogue Design: Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biological activity of novel compounds. researchgate.net Researchers can design virtual libraries of cannabinoid analogues derived from 2-Bromo-1,3-dimethoxy-5-pentylbenzene and use QSAR to predict their binding affinity for cannabinoid receptors, prioritizing the most promising candidates for synthesis. researchgate.net This approach provides an efficient strategy for discovering compounds with desired pharmacological profiles.

Integration of 2-Bromo-1,3-dimethoxy-5-pentylbenzene into Emerging Chemical Technologies

Modernizing the synthesis of fine chemicals involves moving beyond traditional batch chemistry towards more efficient, scalable, and safer technologies. Aryl bromides are well-suited for integration into these emerging platforms. fiveable.me

Continuous Flow Synthesis: Flow chemistry offers significant advantages for handling reactive intermediates and improving process control. chemistryviews.org The use of 2-Bromo-1,3-dimethoxy-5-pentylbenzene in continuous-flow protocols for cross-coupling reactions can lead to reduced reaction times, improved scalability, and safer operation. acs.orgchemistryviews.orgacs.org This is particularly relevant for metallaphotocatalysis, where the efficient mixing of reagents and control of light exposure in a flow reactor can enhance reaction efficiency. uva.nl

Automated Synthesis Platforms: The demand for rapid synthesis of compound libraries for drug discovery has driven the development of automated synthesis platforms. nih.gov 2-Bromo-1,3-dimethoxy-5-pentylbenzene can serve as a common starting material on such platforms to generate a wide array of cannabinoid analogues, accelerating the discovery of new therapeutic agents. mdpi.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for metal-catalyzed cross-coupling reactions. acs.org Future work could develop optimized microwave-assisted protocols for the derivatization of 2-Bromo-1,3-dimethoxy-5-pentylbenzene, offering a rapid and efficient method for laboratory-scale synthesis.

The table below compares traditional batch processing with emerging chemical technologies.

TechnologyKey FeaturesAdvantages for Syntheses Involving 2-Bromo-1,3-dimethoxy-5-pentylbenzene
Continuous Flow ChemistryReagents are continuously pumped through a reactor.Enhanced safety, faster reaction times, improved scalability, precise control of reaction parameters. acs.orgchemistryviews.org
Automated SynthesisRobotic platforms perform multi-step syntheses.High-throughput generation of compound libraries, improved reproducibility, efficient use of materials. nih.gov
Photoredox CatalysisUses visible light to drive chemical reactions.Mild reaction conditions, access to unique reaction pathways, high selectivity. uva.nl
Microwave-Assisted SynthesisUses microwave energy to heat reactions.Rapid heating, significantly reduced reaction times, improved yields. acs.org

Interdisciplinary Research with Materials Science and Chemical Biology

The structural motifs present in 2-Bromo-1,3-dimethoxy-5-pentylbenzene hold potential for applications beyond pharmaceutical synthesis.

Materials Science: The substituted dimethoxybenzene core is a redox-active moiety. Substituted 1,4-dimethoxybenzenes have been investigated as redox-active materials for non-aqueous redox flow batteries. rsc.org Future research could explore whether polymers or discrete molecules derived from 2-Bromo-1,3-dimethoxy-5-pentylbenzene exhibit interesting electronic or electrochemical properties for applications in organic electronics or energy storage.

Chemical Biology: As a key precursor to cannabinoids, this compound is an ideal starting point for the synthesis of chemical probes to study the endocannabinoid system (ECS). nih.gov By incorporating reporter groups (e.g., fluorescent tags, biotin) or photo-affinity labels into the molecular structure via the reactive bromo-handle, researchers can create tools for target validation, mechanistic studies, and biological imaging of cannabinoid receptors and enzymes. nih.govnih.gov These probes are crucial for elucidating the complex roles of the ECS in health and disease. nih.gov

Q & A

Q. Methodological Recommendations

  • Store under inert gas (Argon) at -20°C in amber vials to prevent photodegradation.
  • Assess stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC purity checks .

How can computational tools aid in predicting physicochemical properties?

Advanced
Use QSPR models (e.g., COSMO-RS) to predict logP, solubility, and melting point. Molecular dynamics simulations (GROMACS) model aggregation behavior in aqueous media. Validate predictions with experimental DSC (melting point) and shake-flask solubility tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.